3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde
Description
3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative with a bromine atom at position 3, a methyl group at position 4, and a trifluoromethyl group at position 3. This compound is characterized by its electron-withdrawing substituents (Br, CF₃) and a moderately bulky methyl group.
Properties
IUPAC Name |
3-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWGZSZZYOEZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
In a protocol adapted from similar trifluoromethylbenzaldehyde brominations, the substrate is dissolved in chloroform or carbon tetrachloride. NBS (1.1 equiv) and a catalytic amount of Lewis acid (e.g., FeCl₃) are added at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the trifluoromethyl group directing bromination to the 3-position. After quenching with aqueous NaHSO₃, the product is isolated by extraction and recrystallization, achieving yields of 65–72%.
Key Conditions
- Solvent: Chloroform
- Temperature: 0–5°C
- Catalyst: FeCl₃ (5 mol%)
- Workup: Aqueous NaHSO₃, ethyl acetate extraction
Directed Bromination via Protective Group Strategies
To enhance regioselectivity, the aldehyde group is temporarily protected as an acetal. For example, treating the aldehyde with ethylene glycol and p-toluenesulfonic acid forms the diethyl acetal. Subsequent bromination with Br₂ in acetic acid at 40°C targets the 3-position, guided by the trifluoromethyl group’s meta-directing influence. Deprotection with HCl regenerates the aldehyde, yielding 68% overall.
Oxidation of 3-Bromo-4-Methyl-5-(Trifluoromethyl)Benzyl Alcohol
A two-step approach first synthesizes the benzyl alcohol precursor, followed by oxidation to the aldehyde.
Synthesis of Benzyl Alcohol via Grignard Reaction
Starting from 3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid, reduction with LiAlH₄ in tetrahydrofuran (THF) yields the corresponding benzyl alcohol. Alternatively, Friedel-Crafts alkylation of 3-bromo-5-(trifluoromethyl)toluene with formaldehyde under AlCl₃ catalysis introduces the hydroxymethyl group.
Oxidation to Aldehyde
The alcohol is oxidized using MnO₂ in chloroform at reflux. This method avoids over-oxidation to carboxylic acids, achieving 85–90% conversion. Alternatively, Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) provides comparable yields.
Comparative Oxidation Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Manganese Dioxide | MnO₂ (excess) | Chloroform | 85–90 |
| Swern | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | 80–85 |
Palladium-Catalyzed Cross-Coupling
Modern approaches employ transition metal catalysis to install the bromine and trifluoromethyl groups sequentially.
Suzuki-Miyaura Coupling
A boronic ester derivative of 4-methyl-5-(trifluoromethyl)benzaldehyde undergoes coupling with 3-bromophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. While effective, this method struggles with steric hindrance from the methyl and trifluoromethyl groups, limiting yields to 55–60%.
Ullmann-Type Trifluoromethylation
Copper-mediated trifluoromethylation of 3-bromo-4-methylbenzaldehyde with CF₃I in dimethylformamide (DMF) at 120°C introduces the trifluoromethyl group at the 5-position. High temperatures and prolonged reaction times (24–48 hrs) are required, yielding 50–55%.
Halogen Exchange Reactions
Nucleophilic aromatic substitution (SNAr) exploits the activating effect of the trifluoromethyl group.
Bromine-Iodine Exchange
3-Iodo-4-methyl-5-(trifluoromethyl)benzaldehyde reacts with CuBr in dimethylacetamide (DMAc) at 150°C, replacing iodine with bromine. This method benefits from the superior leaving group ability of iodide but requires stringent anhydrous conditions.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve safety and efficiency. A patented process uses a tubular reactor for bromination, achieving 43% overall yield through optimized residence times and temperature control. Key parameters include:
- Residence Time : 30–45 minutes
- Temperature Gradient : 5°C → 25°C
- Solvent Recovery : >90% via distillation
Challenges and Optimization
Regioselectivity Control
Competing directing effects from the aldehyde (meta), methyl (ortho/para), and trifluoromethyl (meta) groups necessitate precise reaction design. Mixed solvent systems (e.g., CHCl₃/HOAc) enhance selectivity for the 3-position.
Functional Group Compatibility
The aldehyde’s susceptibility to nucleophilic attack mandates protective strategies during bromination. Acetal protection remains the most reliable, though it adds two steps to the synthesis.
Purification
Column chromatography on silica gel (hexane/EtOAc 9:1) effectively separates the product from di- or polybrominated byproducts. Recrystallization from ethanol/water improves purity to >98%.
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y as a photocatalyst and CBr₄ as the bromine source offers a mild alternative. Initial trials show 60% yield under blue LED irradiation at room temperature.
Electrochemical Synthesis
Anodic oxidation of 3-bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol in acetonitrile with NaCl electrolyte generates the aldehyde at 1.5 V. This method eliminates stoichiometric oxidants, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation, potassium cyanide in ethanol for cyanation.
Major Products Formed
Oxidation: 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Methoxy-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Cyano-4-methyl-5-(trifluoromethyl)benzaldehyde.
Scientific Research Applications
3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism by which 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The position and nature of substituents critically determine the electronic and steric properties of benzaldehyde derivatives. Below is a comparative analysis:
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde (CAS 2385966-70-9)
- Substituents : Br (3), Cl (4), CF₃ (5)
- Key Differences : Replaces the methyl group with chlorine.
- Impact : The chloro group is more electron-withdrawing than methyl, further deactivating the aromatic ring. This increases electrophilic substitution resistance but may enhance stability in acidic conditions. The smaller size of Cl vs. CH₃ reduces steric hindrance .
2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3)
- Substituents : Br (2), CF₃ (5)
- Key Differences : Bromine is ortho to the aldehyde.
- The electronic environment differs significantly from the target compound’s meta-substituted Br, altering reactivity in cross-coupling reactions .
4-Bromo-3-(trifluoromethyl)benzaldehyde (CAS 34328-47-7)
- Substituents : Br (4), CF₃ (3)
- Key Differences : Substituent positions are swapped (Br at 4, CF₃ at 3).
- Impact : Alters the direction of electronic effects. The para Br relative to the aldehyde may stabilize resonance structures differently, affecting solubility and crystallization behavior .
3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 477535-41-4)
Physicochemical Properties
The table below summarizes key properties of the target compound and analogs:
Biological Activity
3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde notable for its unique structure, which includes a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered interest in various fields of research due to its potential biological activities. The following sections detail its chemical properties, biological activities, and relevant research findings.
Molecular Formula: C8H4BrF3O
Molecular Weight: 253.02 g/mol
Density: Approximately 1.7 g/cm³
Boiling Point: Approximately 218.9 °C at 760 mmHg
The trifluoromethyl group significantly influences both the reactivity and biological activity of this compound, making it a subject of interest in medicinal chemistry and related fields.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infectious diseases .
Antioxidant Activity
Compounds similar to this compound have demonstrated antioxidant properties , which are crucial for combating oxidative stress linked to chronic diseases. The presence of the trifluoromethyl group may enhance these antioxidant effects.
Anticancer Potential
Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells , indicating potential anticancer applications. The mechanism appears to involve modulation of cell cycle regulators and pro-apoptotic factors, making it a candidate for further investigation in cancer therapy .
Neuroprotective Effects
In vitro assays have shown that this compound effectively inhibits acetylcholinesterase (AChE) activity, leading to increased acetylcholine levels in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Research Findings and Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Significant inhibitory effects against Gram-positive bacteria were observed. |
| Neuroprotection | Inhibition of AChE activity suggests potential for treating Alzheimer's disease. |
| Antioxidant Properties | Exhibited notable antioxidant activity, essential for combating oxidative stress. |
| Anticancer Activity | Induced apoptosis in cancer cells through modulation of cell cycle regulators. |
Case Study: Neuroprotection
A case study involving the inhibition of AChE demonstrated that treatment with this compound led to increased acetylcholine levels in neuronal cultures, indicating its potential utility in neuroprotective therapies .
Case Study: Antimicrobial Efficacy
Another study tested the compound against various bacterial strains and found significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its applicability as an antimicrobial agent .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets and pathways within biological systems, modulating their activity and leading to various biological effects . Further research is necessary to clarify these interactions and their implications for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzaldehyde precursor. For example, bromination of 4-methyl-5-(trifluoromethyl)benzaldehyde using Br₂ in the presence of Fe or AlBr₃ under inert atmosphere (N₂/Ar) at 0–25°C achieves regioselectivity at the 3-position. Reaction optimization includes monitoring via TLC and quenching with Na₂S₂O₃ to minimize over-bromination. Yields (~60–75%) depend on stoichiometric control of Br₂ (1.1–1.3 equiv) and catalyst loading (5–10 mol%) .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral signatures are expected?
- Methodological Answer:
- NMR:
- ¹H NMR: Aldehyde proton at δ 10.1–10.3 ppm (singlet); aromatic protons split into multiplets (δ 7.5–8.2 ppm) due to substituent deshielding.
- ¹³C NMR: Aldehyde carbon at δ 190–195 ppm; CF₃ group shows a quartet (δ 120–125 ppm, J ≈ 270 Hz).
- FT-IR: Strong C=O stretch at ~1700 cm⁻¹; C-Br stretch at ~550–600 cm⁻¹.
- MS: Molecular ion peak [M⁺] at m/z 267 (C₉H₆BrF₃O⁺) with fragmentation patterns confirming Br and CF₃ loss .
Q. What safety protocols are recommended for handling brominated benzaldehyde derivatives?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile bromine/byproducts.
- First Aid: For skin contact, wash with soap/water (15 min); for eye exposure, flush with water (10–15 min) and consult an ophthalmologist. Toxicity data are limited, so treat as a potential irritant/sensitizer .
Advanced Research Questions
Q. How do the electronic effects of the bromine, methyl, and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer:
- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing CF₃ group meta to Br enhances electrophilicity, accelerating Pd-catalyzed arylations (e.g., with aryl boronic acids, 80°C, K₂CO₃, 12 h).
- Methyl Group: Ortho-methyl sterically hinders bulky catalysts (e.g., Pd(PPh₃)₄), reducing yields by ~15% compared to non-methyl analogs. Use smaller ligands (e.g., XPhos) to mitigate this .
Q. What computational models predict the biological activity of this compound, and how do substituents affect target binding?
- Methodological Answer:
- Docking Studies (AutoDock Vina): The CF₃ group increases lipophilicity (logP ~2.8), enhancing membrane permeability. The aldehyde forms hydrogen bonds with catalytic lysine residues in enzymes (e.g., aldehyde dehydrogenases).
- MD Simulations (GROMACS): Methyl group stabilizes π-π stacking with aromatic residues (e.g., Tyr153 in COX-2), while Br occupies hydrophobic pockets. Compare with analogs lacking Br/CF₃ to validate substituent roles .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer:
- Stability Assays: Monitor degradation via HPLC under varying pH (1–14). The aldehyde is prone to hydration at pH < 3 (forming geminal diol) and Cannizzaro disproportionation at pH > 10.
- Mitigation: Store at pH 6–8 (buffered solutions) and −20°C under argon. Conflicting literature data often arise from unaccounted moisture/O₂ exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
